Piperidine-1-carboximidamide is a guanidine derivative bearing one piperidine moiety . It is similar to the structurally known compound 4-morpholinecarboximidamide .
The synthesis of Piperidine-1-carboximidamide and its derivatives has been a subject of interest in recent research . For instance, a new series of piperine-carboximidamide hybrids was developed as a new cytotoxic agent targeting EGFR, BRAF, and CDK2 .
The molecular structure of Piperidine-1-carboximidamide shows a deviation of the CN3 plane from an ideal trigonal-planar geometry . The piperidine ring is in a chair conformation . In the crystal, molecules are linked by N—H⋯N hydrogen bonds, forming a two-dimensional network along the ac plane .
The chemical reactions involving Piperidine-1-carboximidamide are complex and involve several crucial signaling pathways . These include the removal of the metalation group, dehydroxylation, and pyridine reduction .
The physical and chemical properties of Piperidine-1-carboximidamide are characterized by its molecular structure . The N—C—N angles are 116.82 (12), 119.08 (11) and 124.09 (11)°, showing a deviation of the CN3 plane from an ideal trigonal-planar geometry . The piperidine ring is in a chair conformation .
Piperidine-1-carboximidamide is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential as a therapeutic agent. It belongs to the class of piperidine derivatives, which are characterized by a six-membered ring containing one nitrogen atom. This compound is primarily recognized for its inhibitory effects on key proteins involved in cell signaling pathways, making it a candidate for cancer treatment.
Piperidine-1-carboximidamide can be synthesized through various chemical methods, and it is classified as a carboximidamide derivative. Its structure features a piperidine ring substituted with a carboximidamide functional group, which contributes to its biological activity. The compound has been studied for its interactions with several important targets, including epidermal growth factor receptor, BRAF, and cyclin-dependent kinase 2 .
The synthesis of Piperidine-1-carboximidamide involves several established methodologies commonly used for preparing piperidine derivatives. Notably, these include:
In practical applications, the synthesis often requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. For example, potassium tert-butoxide is frequently used as a base in reactions involving dimethylformamide as a solvent .
Piperidine-1-carboximidamide possesses a distinctive molecular structure characterized by:
The molecular formula for Piperidine-1-carboximidamide is CHN, with a molecular weight of approximately 139.15 g/mol. The compound's structural properties can be elucidated using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography, which provide insights into its conformation and functional group orientation .
Piperidine-1-carboximidamide participates in various chemical reactions that enhance its utility in synthetic chemistry:
These reactions are crucial for developing new analogs with improved pharmacological profiles .
Piperidine-1-carboximidamide exerts its biological effects primarily through the inhibition of specific enzymes involved in critical signaling pathways:
These mechanisms highlight the compound's potential as an anticancer agent.
Piperidine-1-carboximidamide typically appears as a white crystalline solid. Its melting point is reported around 224 °C .
The compound exhibits high solubility in polar solvents such as dimethylformamide and methanol but may have limited solubility in non-polar solvents. Its stability under various conditions makes it suitable for further chemical modifications.
Studies have shown that Piperidine-1-carboximidamide remains stable under specific laboratory conditions, allowing for sustained inhibition of target enzymes over time .
Piperidine-1-carboximidamide has significant applications in scientific research:
Research continues to investigate its efficacy and safety profile in clinical settings, aiming to establish it as a viable therapeutic option .
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3